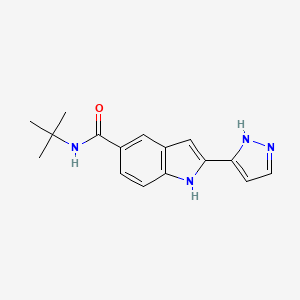![molecular formula C14H18I2N2O2 B14225282 1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide CAS No. 583823-77-2](/img/structure/B14225282.png)
1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide is a chemical compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a bipyridine core substituted with hydroxyethoxyethyl groups and iodide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide typically involves the reaction of bipyridine with 2-(2-chloroethoxy)ethanol under specific conditions. The process can be summarized as follows:
Reactants: Bipyridine and 2-(2-chloroethoxy)ethanol.
Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Procedure: The mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethoxyethyl groups can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of bipyridine-based compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, its mechanism of action may involve binding to specific proteins or nucleic acids, leading to changes in their structure and function. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide can be compared with other similar compounds, such as:
4,4’-Bipyridine: A simpler bipyridine derivative without the hydroxyethoxyethyl groups.
2,2’-Bipyridine: Another bipyridine derivative with a different substitution pattern.
1,10-Phenanthroline: A related compound with a similar structure but different chemical properties.
The uniqueness of 1-[2-(2-Hydroxyethoxy)ethyl]-4,4’-bipyridin-1-ium diiodide lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
583823-77-2 |
|---|---|
Molekularformel |
C14H18I2N2O2 |
Molekulargewicht |
500.11 g/mol |
IUPAC-Name |
2-[2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)ethoxy]ethanol;diiodide |
InChI |
InChI=1S/C14H17N2O2.2HI/c17-10-12-18-11-9-16-7-3-14(4-8-16)13-1-5-15-6-2-13;;/h1-8,17H,9-12H2;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
LCIGFMAMXBVQJH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C[NH+]=CC=C1C2=CC=[N+](C=C2)CCOCCO.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


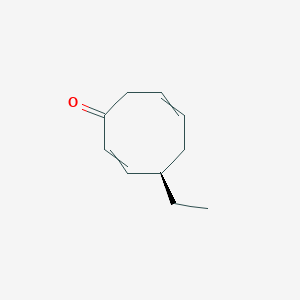

![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
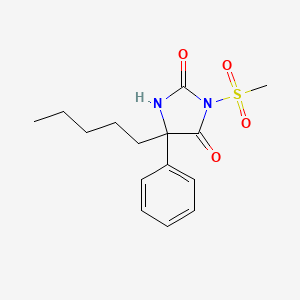
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)
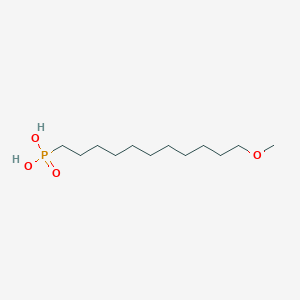


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)
![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)
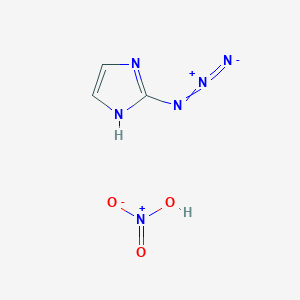
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
